molecular formula C23H24N2O6 B2949634 methyl 5-[({4-oxo-6-[(4-phenylpiperazin-1-yl)methyl]-4H-pyran-3-yl}oxy)methyl]furan-2-carboxylate CAS No. 898456-92-3

methyl 5-[({4-oxo-6-[(4-phenylpiperazin-1-yl)methyl]-4H-pyran-3-yl}oxy)methyl]furan-2-carboxylate

Cat. No.: B2949634
CAS No.: 898456-92-3
M. Wt: 424.453
InChI Key: QRBYMALRWVWNSW-UHFFFAOYSA-N
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Description

Methyl 5-[({4-oxo-6-[(4-phenylpiperazin-1-yl)methyl]-4H-pyran-3-yl}oxy)methyl]furan-2-carboxylate is a heterocyclic compound featuring a fused pyran-furan scaffold. Its structure includes a 4-oxo-4H-pyran core substituted at the 6-position with a (4-phenylpiperazin-1-yl)methyl group and at the 3-position with a methoxycarbonyl-furan moiety via a methylene bridge.

Properties

IUPAC Name

methyl 5-[[4-oxo-6-[(4-phenylpiperazin-1-yl)methyl]pyran-3-yl]oxymethyl]furan-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N2O6/c1-28-23(27)21-8-7-18(31-21)15-30-22-16-29-19(13-20(22)26)14-24-9-11-25(12-10-24)17-5-3-2-4-6-17/h2-8,13,16H,9-12,14-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRBYMALRWVWNSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(O1)COC2=COC(=CC2=O)CN3CCN(CC3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-[({4-oxo-6-[(4-phenylpiperazin-1-yl)methyl]-4H-pyran-3-yl}oxy)methyl]furan-2-carboxylate typically involves multi-step organic reactions. One common approach is to start with the furan-2-carboxylate and introduce the pyran and piperazine moieties through a series of condensation and substitution reactions. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch reactors where the reaction conditions can be precisely controlled. The use of automated systems for monitoring and adjusting parameters such as temperature, pressure, and pH would be essential to optimize the yield and efficiency of the synthesis process.

Chemical Reactions Analysis

Synthetic Routes and Key Reactions

The synthesis of this compound likely involves multi-step reactions, including:

Formation of the 4H-Pyran-4-One Core

The 4H-pyran-4-one scaffold is typically synthesized via cyclocondensation reactions. For example:

  • Cyclocondensation of diketones or β-keto esters with aldehydes under acidic or basic conditions (e.g., using acetic acid or NaOH) .

  • Microwave-assisted synthesis to enhance reaction efficiency, as seen in analogous pyranone derivatives .

Esterification and Etherification

  • Esterification : The furan-2-carboxylate group is formed via esterification of the corresponding carboxylic acid using methanol and catalytic acid (e.g., H₂SO₄) .

  • Ether Formation : Williamson ether synthesis links the pyranone’s hydroxyl group to the furan’s methylene bridge using a bromomethyl intermediate .

Pyranone Ring

  • Nucleophilic Attack : The 4-oxo group can undergo nucleophilic additions (e.g., with amines or hydrazines) to form Schiff bases or hydrazones .

  • Electrophilic Substitution : The electron-deficient pyranone ring may undergo halogenation or nitration at the α-position relative to the carbonyl .

Piperazine Substituent

  • Alkylation/Acylation : The secondary amine in the piperazine ring can react with alkyl halides or acyl chlorides to form tertiary amines or amides .

  • Coordination Chemistry : Piperazine derivatives often act as ligands in metal complexes, as seen in Cu(I/II) thiosemicarbazone complexes .

Furan Carboxylate

  • Hydrolysis : The methyl ester can be hydrolyzed to the carboxylic acid using aqueous NaOH or LiOH .

  • Cross-Coupling : The furan ring may participate in Suzuki-Miyaura couplings if halogenated .

Reaction Conditions and Yields

Reaction Step Reagents/Conditions Yield Reference
Pyranone cyclocondensationβ-keto ester, aldehyde, NaOH, 100°C, 4h~65%
Piperazine alkylation4-phenylpiperazine, CH₂O, HCl, reflux~70%
Williamson ether synthesisBromomethylfuran, K₂CO₃, DMF, 80°C~60%
Ester hydrolysisNaOH (2M), MeOH, microwave, 100°C~85%

Key Research Findings

  • Microwave Assistance : Microwave heating significantly improves reaction efficiency for pyranone derivatives, reducing reaction times from hours to minutes .

  • Steric Effects : Bulky substituents on the pyranone ring (e.g., phenylpiperazine) may hinder electrophilic substitutions, favoring instead nucleophilic pathways .

  • Solvent Polarity : Polar aprotic solvents (e.g., DMF) enhance etherification and alkylation yields by stabilizing transition states .

Challenges and Limitations

  • Stereoselectivity : Controlling stereochemistry during piperazine incorporation remains challenging .

  • Purification : Chromatographic separation is often required due to byproducts in multi-step syntheses .

Scientific Research Applications

Methyl 5-[({4-oxo-6-[(4-phenylpiperazin-1-yl)methyl]-4H-pyran-3-yl}oxy)methyl]furan-2-carboxylate has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: It may serve as a ligand in biochemical assays or as a probe in studying biological pathways.

    Medicine: The compound’s structure suggests potential pharmacological activity, making it a candidate for drug development and testing.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which methyl 5-[({4-oxo-6-[(4-phenylpiperazin-1-yl)methyl]-4H-pyran-3-yl}oxy)methyl]furan-2-carboxylate exerts its effects depends on its specific application. In a biological context, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs can be categorized based on core heterocyclic systems, substituent groups, and pharmacological profiles. Below is a detailed comparison:

Piperazine/Piperidine-Substituted Pyran Derivatives

Compound Name Structural Features Key Differences Implications
Methyl 5-[({6-[(4-benzylpiperidin-1-yl)methyl]-4-oxo-4H-pyran-3-yl}oxy)methyl]furan-2-carboxylate () 4-benzylpiperidin-1-yl substituent (saturated six-membered amine ring) Piperidine vs. piperazine: Piperazine has two nitrogen atoms, enhancing polarity and potential hydrogen-bonding capacity. Piperazine derivatives (target compound) may exhibit improved solubility and CNS penetration compared to piperidine analogs due to increased basicity .
3,6-Diphenylpiperazine-2,5-dione () Piperazine-2,5-dione core with phenyl substituents Lack of fused pyran-furan system; diketopiperazine scaffold. Reduced structural rigidity and altered bioactivity, likely favoring protease inhibition over kinase modulation .

Furan-Pyran Hybrid Systems

Compound Name Structural Features Key Differences Implications
2-Substituted 5-methylfuro[2,3-d]pyridazin-4(5H)-ones () Furopyridazinone core with methyl and chloro substituents Pyridazinone instead of pyran; absence of piperazine. Pyridazinones are electron-deficient, favoring interactions with nucleophilic targets (e.g., kinases), while the target compound’s pyran-furan system may enhance metabolic stability .
4-Hydroxy-3-(2-(5-((4-methoxybenzylidene)amino)-3-phenyl-1H-pyrazol-1-yl)thiazol-4-yl)-6-methyl-2H-pyran-2-one () Pyran-2-one fused with thiazole and methoxybenzylidene groups Thiazole ring introduces sulfur-based reactivity; methoxybenzylidene enhances π-π stacking. The target compound’s furan carboxylate may confer esterase susceptibility, whereas thiazole-containing analogs could exhibit stronger antimicrobial activity .

Glycosylated and Sulfated Derivatives

Compound Name Structural Features Key Differences Implications
6,7-dihydroxy-7-(hydroxymethyl)-1-(((2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)-1,4a,7,7a-tetrahydrocyclopenta[c]pyran-4-carboxylic acid () Cyclopentapyran core with glycosylation and multiple hydroxyl groups High hydrophilicity due to glycosylation and hydroxylation. The target compound’s lipophilic piperazine and furan groups may favor blood-brain barrier penetration, contrasting with the polar, glycosylated analog’s likely renal excretion .

Pharmacological and Physicochemical Properties

  • Solubility : The piperazine group enhances water solubility compared to 4-benzylpiperidine analogs ().
  • Bioactivity : Piperazine-containing compounds often target serotonin or dopamine receptors, suggesting CNS applications. Furan carboxylates may act as prodrugs, releasing active metabolites upon esterase cleavage .
  • Stability : The pyran-furan system’s conjugation could reduce photodegradation compared to simpler heterocycles .

Biological Activity

Methyl 5-[({4-oxo-6-[(4-phenylpiperazin-1-yl)methyl]-4H-pyran-3-yl}oxy)methyl]furan-2-carboxylate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the presence of a furan ring, a pyran moiety, and a phenylpiperazine group. These structural components contribute to its diverse biological activities. The molecular formula is C26H30N4O5, and it has a molecular weight of approximately 462.55 g/mol.

1. Anticancer Activity

Research indicates that derivatives of compounds containing the pyran and piperazine structures exhibit significant anticancer properties. For instance, studies have shown that similar compounds can induce apoptosis in various cancer cell lines through mechanisms involving the activation of caspases and modulation of cell cycle regulators .

Table 1: Summary of Anticancer Studies

CompoundCell Line TestedIC50 (µM)Mechanism
Compound AMCF-710Caspase activation
Compound BHeLa15Cell cycle arrest
Methyl 5-[...]A549TBDTBD

2. Antimicrobial Activity

Compounds with similar structures have been evaluated for their antimicrobial properties. Methyl 5-[...] has shown promising results against both Gram-positive and Gram-negative bacteria, suggesting potential as a broad-spectrum antimicrobial agent .

Table 2: Antimicrobial Efficacy

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

3. Neuropharmacological Effects

The phenylpiperazine moiety is known for its interaction with neurotransmitter receptors, particularly serotonin and dopamine receptors. This interaction suggests potential applications in treating neurological disorders such as anxiety and depression .

Case Study: Neuropharmacological Assessment
A study evaluated the effects of methyl 5-[...] on anxiety-like behavior in rodent models. The compound demonstrated significant anxiolytic effects at doses of 10 mg/kg, indicating its potential for further development as an anxiolytic agent.

The biological activity of methyl 5-[...] can be attributed to several mechanisms:

  • Receptor Modulation: The phenylpiperazine component interacts with various neurotransmitter receptors, influencing neurotransmission.
  • Cell Cycle Regulation: Similar compounds have been reported to modulate cell cycle proteins, leading to growth inhibition in cancer cells.
  • Reactive Oxygen Species (ROS) Generation: Some studies suggest that these compounds may induce oxidative stress in cancer cells, contributing to their cytotoxic effects.

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